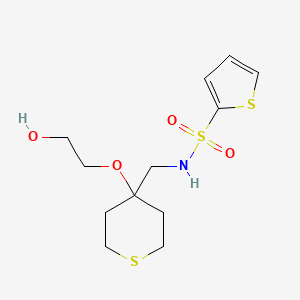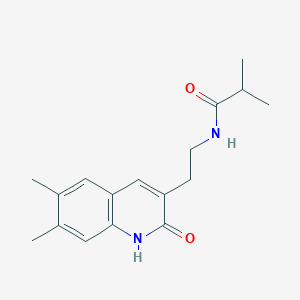![molecular formula C21H19NO4S B2789491 Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate CAS No. 2380189-19-3](/img/structure/B2789491.png)
Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxyethyl group substituted with a thiophen-2-yl phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 4-aminobenzoate, 4-(thiophen-2-yl)benzaldehyde, and ethyl chloroformate.
Step 1 Formation of Intermediate: Methyl 4-aminobenzoate is reacted with ethyl chloroformate in the presence of a base like triethylamine to form methyl 4-isocyanatobenzoate.
Step 2 Addition of Hydroxyethyl Group: The intermediate is then reacted with 2-hydroxyethylamine to form methyl 4-({2-hydroxyethyl}carbamoyl)benzoate.
Step 3 Introduction of Thiophen-2-yl Phenyl Group: Finally, the compound is reacted with 4-(thiophen-2-yl)benzaldehyde under reductive amination conditions using a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Introduction of various functional groups onto the thiophen-2-yl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Can be used in the development of fluorescent probes for imaging applications.
Industry
Polymer Science: Utilized in the synthesis of novel polymers with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with proteins, while the thiophen-2-yl phenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-({2-hydroxy-2-[4-(phenyl)phenyl]ethyl}carbamoyl)benzoate: Lacks the thiophen-2-yl group, which may reduce its electronic properties.
Methyl 4-({2-hydroxy-2-[4-(pyridin-2-yl)phenyl]ethyl}carbamoyl)benzoate: Contains a pyridine ring instead of thiophene, which can alter its binding affinity and biological activity.
Uniqueness
This detailed overview should provide a comprehensive understanding of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)17-10-8-16(9-11-17)20(24)22-13-18(23)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,23H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVAFOBLEDNUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2789408.png)

![3-chloro-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2789412.png)




![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2789421.png)

![1-(3-((4-Isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2789423.png)



![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-3-yl)acetamide](/img/structure/B2789431.png)
